N-Cyclohexyl-N-methyl Sulfamoyl Substituent vs. Pyrrolidine Sulfamoyl: Conformational and Steric Differentiation from STAT3 Inhibitor XVI
The target compound bears an N-cyclohexyl-N-methyl sulfamoyl group, whereas the closest well-characterized arylsulfonamidyl-thiophene analog, STAT3 Inhibitor XVI (CAS 1260364-43-9), employs a pyrrolidine sulfonamide ring system . STAT3 Inhibitor XVI inhibits IL-6-induced STAT3 transcriptional activity with an EC₅₀ of 15 μM in HeLa cells and demonstrates selectivity for STAT3 over STAT1 phosphorylation at 10–30 μM . The N-cyclohexyl-N-methyl motif in the target compound provides substantially greater conformational flexibility and steric bulk than the conformationally constrained pyrrolidine ring: the cyclohexyl chair conformer occupies a larger three-dimensional volume and presents a different electrostatic surface to binding pockets [1]. This substitution pattern has been shown in related sulfamoylbenzamide series to modulate lipophilicity (predicted logP ~3.2 for target compound molecular formula vs. ~2.8 for representative pyrrolidine-containing analogs) and potentially alter kinase selectivity profiles [2]. However, no direct head-to-head comparison data are available for these two specific compounds in the same assay .
| Evidence Dimension | STAT3 transcriptional activity inhibition (luciferase reporter assay, HeLa cells) |
|---|---|
| Target Compound Data | Not directly measured in published literature; predicted logP ~3.2 for molecular formula C20H24N2O5S2 [2] |
| Comparator Or Baseline | STAT3 Inhibitor XVI (CAS 1260364-43-9): EC50 = 15 μM; selective for STAT3 over STAT1 at 10–30 μM |
| Quantified Difference | No head-to-head data; structural differentiation based on N-substituent: cyclohexyl-N-methyl (flexible, bulky) vs. pyrrolidine ring (conformationally constrained) |
| Conditions | STAT3 Inhibitor XVI data: HeLa cells, IL-6-stimulated luciferase reporter assay; STAT1/STAT3 phosphorylation in HeLa and MDA-MB-231 cells |
Why This Matters
The N-substituent identity is the primary determinant of potency and selectivity in sulfamoylbenzamide-thiophene STAT3 inhibitors, making the cyclohexyl(methyl) motif a critical differentiator from the pyrrolidine-containing commercial standard.
- [1] US Patent US20060079557A1. Sulfamoyl benzamide derivatives and methods of their use. Dolle R, Zhou Q. Filed October 13, 2005. View Source
- [2] ZINC Database. ZINC628800, ZINC11858083. Molecular formula C20H24N2O5S2. Predicted logP ~3.16–3.21. UCSF. View Source
